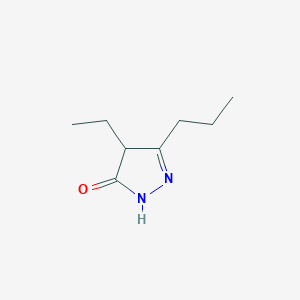
4-Ethyl-3-propyl-1H-pyrazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-3-propyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals. This compound, with its unique ethyl and propyl substitutions, may exhibit distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-propyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate hydrazines with β-diketones or their equivalents. The reaction is usually carried out under acidic or basic conditions, often requiring heating to facilitate the formation of the pyrazolone ring.
Industrial Production Methods
Industrial production methods for pyrazolones generally involve large-scale batch or continuous processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Specific details for this compound would require further research.
化学反应分析
Types of Reactions
4-Ethyl-3-propyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of hydropyrazolones.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxypyrazolones, while substitution reactions can produce various functionalized pyrazolones.
科学研究应用
4-Ethyl-3-propyl-1H-pyrazol-5(4H)-one may have several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of agrochemicals or other industrial products.
作用机制
The mechanism of action for 4-Ethyl-3-propyl-1H-pyrazol-5(4H)-one would depend on its specific biological activity. Generally, pyrazolones may interact with enzymes or receptors, modulating biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 4-Methyl-3-propyl-1H-pyrazol-5(4H)-one
- 4-Ethyl-3-methyl-1H-pyrazol-5(4H)-one
- 4-Phenyl-3-propyl-1H-pyrazol-5(4H)-one
Uniqueness
4-Ethyl-3-propyl-1H-pyrazol-5(4H)-one is unique due to its specific ethyl and propyl substitutions, which may confer distinct chemical and biological properties compared to other pyrazolones
属性
分子式 |
C8H14N2O |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
4-ethyl-3-propyl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C8H14N2O/c1-3-5-7-6(4-2)8(11)10-9-7/h6H,3-5H2,1-2H3,(H,10,11) |
InChI 键 |
XANYIPWEVPNIEX-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NNC(=O)C1CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


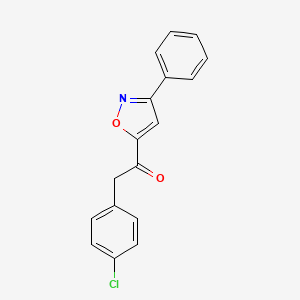
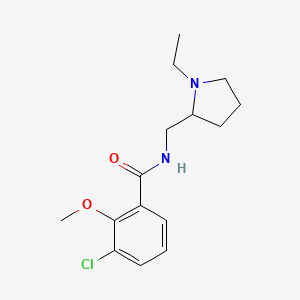

![Dimethyl [2,2'-biquinoline]-4,4(1H)-dicarboxylate](/img/structure/B12879643.png)
![3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12879648.png)
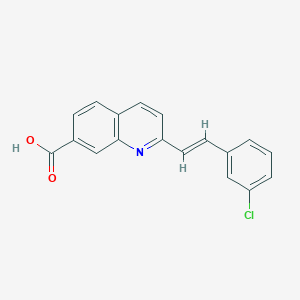
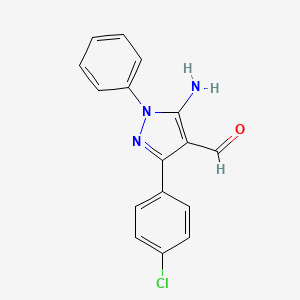
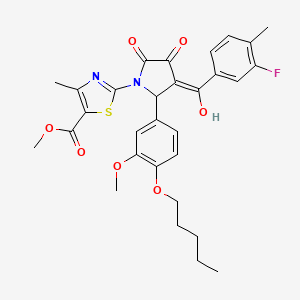
![6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B12879674.png)
![3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879679.png)

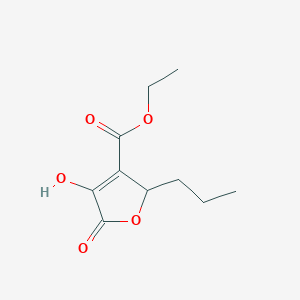

![2,3-Dimethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12879713.png)
